![molecular formula C7H9NO B175094 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine CAS No. 150322-87-5](/img/structure/B175094.png)
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Overview
Description
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is a heterocyclic compound with the molecular formula C7H9NO. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as tetrahydrofuro[3,2-c]pyridine a, have demonstrated excellent in vitro jak2 inhibitory activity .
Biochemical Pathways
Similar compounds have been shown to inhibit the jak2 pathway , which plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cell proliferation, differentiation, and apoptosis.
Result of Action
Similar compounds have demonstrated excellent in vitro jak2 inhibitory activity , which could potentially lead to effects such as reduced inflammation and immune response.
Action Environment
It’s worth noting that the compound should be stored in a refrigerator and shipped at room temperature , suggesting that temperature could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is through the Pictet–Spengler reaction. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization . The reaction typically proceeds under mild conditions, yielding the desired product in reasonable yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Pictet–Spengler reaction and related synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine derivatives have been investigated for their potential as antitumor agents. Research indicates that compounds based on this structure can inhibit cancer cell growth effectively. For instance, derivatives such as 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines (HeLa and L1210) . These compounds act by binding to the colchicine site of tubulin and inhibiting its polymerization.
Enzyme Inhibition
The compound has shown promise as an inhibitor of Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies and autoimmune diseases. This suggests potential applications in treating conditions like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .
Pharmaceutical Chemistry
Synthesis of Antiplatelet Drugs
this compound serves as an intermediate in the synthesis of important antiplatelet medications such as Clopidogrel and Prasugrel. The synthesis involves several steps including the reaction of thiophenecarboxaldehyde with nitromethane followed by reduction and cyclization processes . These drugs are critical in managing cardiovascular diseases by preventing blood clots.
Organic Synthesis
Building Blocks for Complex Molecules
In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions including oxidation and reduction to yield different derivatives .
Biochemical Properties
Janus Kinase Inhibition
This compound has been identified as a Janus kinase (JAK) inhibitor. JAK inhibitors play a crucial role in modulating immune responses and are being explored for their anti-inflammatory properties . The inhibition of JAK pathways can lead to therapeutic benefits in conditions like rheumatoid arthritis.
Case Studies
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine
- 4,5,6,7-Tetrahydrothieno[3,2-C]pyridine
- 4,5,6,7-Tetrahydro-4,5,7-trimethylpyrrolo[3,2-C]pyridine
Comparison: 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is unique due to its specific ring fusion and electronic properties. Compared to its analogs, it exhibits distinct reactivity and biological activity profiles. For example, while 4,5,6,7-Tetrahydrothieno[3,2-C]pyridine is known for its anti-inflammatory properties, this compound shows superior JAK2 inhibitory activity .
Biological Activity
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives are being explored for their potential therapeutic applications, particularly in the fields of oncology and immunology. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its role as an inhibitor of the Janus kinase (JAK) family of tyrosine kinases. These kinases are crucial in mediating immune responses and inflammation. By inhibiting JAKs, this compound can modulate various biochemical pathways involved in immune regulation and inflammatory processes.
Key Biochemical Pathways
- Immune Response Modulation : The inhibition of JAKs leads to a decrease in pro-inflammatory cytokine signaling.
- Anti-inflammatory Effects : Studies indicate that compounds in this class exhibit significant anti-inflammatory properties, making them suitable candidates for treating conditions like rheumatoid arthritis.
Pharmacological Properties
The pharmacokinetic profile of this compound suggests it is orally bioavailable and exhibits favorable absorption characteristics compared to other JAK inhibitors like tofacitinib. Its efficacy in reducing inflammation has been documented through various experimental models .
Anticancer Activity
Research has demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study: Antitumor Activity
- A study evaluated the anticancer effects of a derivative known as compound 4c against KYSE70 and KYSE150 cell lines. At a concentration of 20 µg/mL, compound 4c achieved a remarkable 99% inhibition of cell growth after 48 hours.
- The IC50 values for compound 4c were recorded at approximately after 24 hours for KYSE150 cells .
Table 1: Cytotoxicity Data for Compound 4c
Time (h) | Cell Line | Compound | IC50 (μg/mL) | Confidence Interval | R² |
---|---|---|---|---|---|
24 | KYSE70 | 4c | 1.463 | 1.300–1.600 | 0.989 |
48 | KYSE70 | 4c | 1.329 | 1.216–1.443 | 0.968 |
24 | KYSE150 | 4c | 0.888 | 0.801–0.973 | 0.978 |
48 | KYSE150 | 4c | 0.655 | 0.569–0.739 | 0.985 |
Other Biological Activities
In addition to its anticancer properties, derivatives of tetrahydrofuro[3,2-c]pyridine have shown antimicrobial activity and potential as enzyme inhibitors:
- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Compounds such as the Boc-protected derivative have exhibited inhibitory activity against Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies and autoimmune diseases.
Properties
IUPAC Name |
4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFGNVBRLEVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding regarding the synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridines in the research?
A1: The research demonstrates that reacting 1-aryl-2-furfurylaminoethanols with trifluoroacetic acid leads to the formation of 7-aryl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines as major products []. This reaction proceeds through a proposed mechanism involving a spirocyclic intermediate, which subsequently undergoes rearrangement to yield the final product. The isolation of these spiro compounds provides evidence supporting this proposed mechanism [].
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